2-Hydroxy-4-phenylbutanenitrile
Description
2-Hydroxy-4-phenylbutanenitrile (CAS 53279-92-8) is an organic compound with the molecular formula C₁₀H₁₁NO and a molecular weight of 161.203 g/mol . Structurally, it consists of a butanenitrile backbone featuring a hydroxyl (-OH) group at position 2 and a phenyl ring at position 4. Common synonyms include α-hydroxybenzenebutanenitrile and 2-hydroxy-4-phenylbutyronitrile.
Properties
CAS No. |
53279-92-8 |
|---|---|
Molecular Formula |
C10H11NO |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
2-hydroxy-4-phenylbutanenitrile |
InChI |
InChI=1S/C10H11NO/c11-8-10(12)7-6-9-4-2-1-3-5-9/h1-5,10,12H,6-7H2 |
InChI Key |
CUJUQPVHWIDESZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C#N)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Chemical Properties
The table below highlights key structural differences and similarities between 2-hydroxy-4-phenylbutanenitrile and its analogs:
| Compound Name | CAS Number(s) | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| This compound | 53279-92-8 | C₁₀H₁₁NO | 161.203 | Phenyl (C₆H₅), hydroxyl (-OH) |
| 2-Hydroxy-4-(methylthio)butanenitrile | 67550-70-3, 17773-41-0 | C₅H₉NOS | ~131.19 | Methylthio (-SCH₃), hydroxyl (-OH) |
| 3-(4-Hydroxy-3-methyl-phenyl)propanenitrile | 22516-99-0 | C₁₀H₁₁NO | ~161.20 | Hydroxyl (-OH), methyl (-CH₃) on phenyl |
| 2-(4-Bromophenyl)-4-(dimethylamino)-2-(pyridin-2-yl)butanenitrile | N/A | C₁₇H₁₇BrN₂ | ~345.24 | Bromophenyl, pyridyl, dimethylamino (-N(CH₃)₂) |
Key Observations :
- Phenyl vs. Methylthio Substituents : The phenyl group in this compound enhances hydrophobicity compared to the sulfur-containing methylthio group in 2-hydroxy-4-(methylthio)butanenitrile. The latter’s sulfur atom may increase oxidation susceptibility and nucleophilic reactivity .
- Positional Isomerism : 3-(4-Hydroxy-3-methyl-phenyl)propanenitrile shares the same molecular formula as the main compound but differs in substituent placement (propanenitrile chain vs. butanenitrile backbone), altering electronic properties and solubility .
- Complex Derivatives: The bromophenyl-pyridyl derivative () demonstrates how bulky substituents like bromine and dimethylamino groups can sterically hinder reactions, making it suitable for specialized pharmaceutical research.
Preparation Methods
Sodium Amide-Mediated Alkylation
A prominent protocol involves reacting phenylacetonitrile with 2-(dimethylamino)ethyl chloride in toluene using sodium amide (NaNH₂) as the base. The reaction proceeds under nitrogen at reflux temperatures (70–140°C), followed by acid-base extraction and vacuum distillation. Key data include:
| Parameter | Value | Source |
|---|---|---|
| Base | NaNH₂ (1.2 equiv) | |
| Solvent | Toluene | |
| Temperature | 70–140°C (reflux) | |
| Yield | 52.5% | |
| Purity (HPLC) | >95% |
This method requires careful control of stoichiometry to minimize side reactions such as over-alkylation. The use of NaNH₂ ensures deprotonation of phenylacetonitrile, facilitating nucleophilic attack on the haloalkylamine.
Enantiomeric Resolution
For stereoselective synthesis, the racemic product is resolved using tartaric acid derivatives. Diastereomeric salt formation in ethanol followed by recrystallization achieves enantiomeric excess (ee) >98%. For example, (R)-2-hydroxy-4-phenylbutanenitrile exhibits a specific rotation of [α]²⁰_D = −10° (neat).
Acid-Catalyzed Hydration of 2-Phenylbutenenitrile
Hydrolysis of 2-phenylbutenenitrile under acidic conditions provides a scalable route to this compound. Concentrated hydrochloric acid (HCl) in ethanol is commonly employed, with reaction times and temperatures optimized to maximize yield.
Hydrochloric Acid/Ethanol System
A representative procedure involves stirring 2-phenylbutenenitrile in 7–15% (w/v) HCl/ethanol (1:8 v/v) at 75–80°C for 15 hours. Post-reaction extraction with dichloromethane and vacuum distillation yield the product:
| Parameter | Value | Source |
|---|---|---|
| Acid Concentration | 7–15% w/v HCl | |
| Solvent Ratio (EtOH:HCl) | 1:8 (v/v) | |
| Temperature | 75–80°C | |
| Time | 15 hours | |
| Yield | 78–80% | |
| Boiling Point | 125–127°C (1–2 mmHg) |
This method is favored for its simplicity but requires stringent control of acid concentration to prevent nitrile hydrolysis to carboxylic acids.
Cyanohydrin Formation via Cyanosilylation
Cyanosilylation of ketones using trimethylsilyl cyanide (TMSCN) and organocatalysts offers a stereocontrolled pathway to this compound derivatives. Triphenylcarbenium tetrakis(pentafluorophenyl)borate ([Ph₃C]⁺[B(C₆F₅)₄]⁻) at ppm-level loadings enables efficient catalysis.
Catalytic Cyanosilylation Protocol
In a flame-dried Schlenk tube, 4-phenyl-2-butanone reacts with TMSCN (1.5 equiv) in dichloromethane at room temperature. The catalyst (50 ppm) achieves near-quantitative conversion within 12 hours:
| Parameter | Value | Source |
|---|---|---|
| Catalyst | [Ph₃C]⁺[B(C₆F₅)₄]⁻ (50 ppm) | |
| Solvent | Dichloromethane | |
| Temperature | 25°C | |
| Time | 12 hours | |
| Yield | >99% |
This method is notable for its low catalyst loading and mild conditions, making it environmentally favorable.
Hydrocyanation of α,β-Unsaturated Carbonyl Compounds
Although less commonly reported, hydrocyanation of α,β-unsaturated ketones provides an alternative route. Palladium or nickel catalysts facilitate the addition of hydrogen cyanide (HCN) to the carbonyl group, though safety concerns with HCN limit industrial adoption.
Comparative Analysis of Methods
The table below contrasts key parameters across synthesis routes:
| Method | Yield (%) | Stereoselectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| NaNH₂ Alkylation | 52.5 | Low | Moderate | High |
| Acid-Catalyzed Hydration | 78–80 | Moderate | High | Moderate |
| Cyanosilylation | >99 | High | High | Low (catalyst) |
| Hydrocyanation | N/A | Variable | Low | Low |
Challenges and Optimization Strategies
Byproduct Formation in Alkylation
Excess NaNH₂ may lead to dimerization or polymerization byproducts. Strategies include:
Q & A
Basic Research Questions
Q. What are the standard laboratory synthesis routes for 2-Hydroxy-4-phenylbutanenitrile?
- Methodological Answer : A common approach involves nucleophilic substitution or condensation reactions. For example, reacting substituted benzyl halides (e.g., 4-phenylbenzyl chloride) with nitrile precursors under basic conditions (e.g., sodium hydride) in aprotic solvents like dimethylformamide (DMF) at reflux temperatures. Optimization focuses on yield (typically 70–85%) and purity, with purification via column chromatography or recrystallization .
Q. How is this compound characterized structurally?
- Methodological Answer : X-ray crystallography using programs like SHELXL (for refinement) or SHELXS (for structure solution) is employed for definitive structural confirmation. Complementary techniques include NMR (¹H/¹³C) for functional group analysis and FT-IR for identifying hydroxyl (-OH) and nitrile (-CN) stretches. Mass spectrometry (HRMS) validates molecular weight .
Q. What are the primary applications of this compound in medicinal chemistry?
- Methodological Answer : The compound serves as a precursor in synthesizing bioactive molecules, particularly CNS-targeting agents. For example, it can undergo reductive amination to form intermediates for dopamine receptor modulators. Biological assays (e.g., enzyme inhibition studies) are conducted to validate activity, with IC₅₀ values compared against control compounds .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for synthesizing this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations predict transition states and thermodynamic favorability of synthetic pathways. For instance, modeling the activation energy of nitrile formation under varying bases (e.g., NaH vs. KOtBu) can guide experimental design. Software like Gaussian or ORCA is used, with results cross-validated via experimental kinetics .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Discrepancies between NMR and crystallographic data (e.g., unexpected diastereomer ratios) are addressed via:
- Dynamic NMR to probe conformational exchange.
- Single-crystal XRD refinement (SHELXL) to confirm stereochemistry.
- Correlation with synthetic pathways (e.g., chiral HPLC to assess enantiopurity) .
Q. How do environmental degradation pathways of this compound impact ecotoxicology assessments?
- Methodological Answer : Hydrolysis studies under controlled pH/temperature identify degradation products (e.g., phenylbutyric acid derivatives). LC-MS/MS quantifies metabolites, while toxicity assays (e.g., Daphnia magna immobilization tests) evaluate ecological risks. Data is modeled using QSAR (Quantitative Structure-Activity Relationship) to predict long-term effects .
Q. What advanced techniques validate the compound’s purity for pharmacological studies?
- Methodological Answer : High-resolution chromatographic methods (e.g., UPLC-PDA at λ=254 nm) with orthogonal detection (e.g., charged aerosol detection) ensure <98% purity. Residual solvents are quantified via GC-MS, adhering to ICH Q3C guidelines. Impurity profiling uses reference standards (e.g., EP/Pharm. grade) .
Safety and Handling
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods to avoid inhalation of vapors. PPE (nitrile gloves, lab coats) prevents dermal contact. Spill management includes neutralization with activated carbon and disposal via hazardous waste channels. Safety Data Sheets (SDS) recommend first-aid measures (e.g., eye irrigation with saline) for exposure .
Data Analysis and Reproducibility
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Methodological Answer : Document reaction parameters (e.g., stirring rate, solvent lot variability) meticulously. Use internal standards (e.g., deuterated analogs) in NMR for quantification. Publish raw crystallographic data (CIF files) for peer validation via platforms like the Cambridge Structural Database .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
